molecular formula C18H25N3O4 B2681661 Ethyl 4-(2-(cyclopropylmethoxy)isonicotinamido)piperidine-1-carboxylate CAS No. 2034244-79-4

Ethyl 4-(2-(cyclopropylmethoxy)isonicotinamido)piperidine-1-carboxylate

Cat. No.: B2681661
CAS No.: 2034244-79-4
M. Wt: 347.415
InChI Key: IRCSXOXWKCRRMT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(cyclopropylmethoxy)isonicotinamido)piperidine-1-carboxylate is a synthetic small molecule featuring a piperidine core substituted with an ethyl carboxylate group at the 1-position and a 2-(cyclopropylmethoxy)isonicotinamido moiety at the 4-position. The cyclopropylmethoxy group introduces steric and electronic effects that may influence metabolic stability and target binding, while the isonicotinamido fragment could contribute to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

ethyl 4-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-2-24-18(23)21-9-6-15(7-10-21)20-17(22)14-5-8-19-16(11-14)25-12-13-3-4-13/h5,8,11,13,15H,2-4,6-7,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCSXOXWKCRRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(cyclopropylmethoxy)isonicotinamido)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the isonicotinamido group: This step involves the reaction of piperidine derivatives with isonicotinic acid or its derivatives under suitable conditions.

    Attachment of the cyclopropylmethoxy group: This step involves the reaction of the intermediate compound with cyclopropylmethanol in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(cyclopropylmethoxy)isonicotinamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-(2-(cyclopropylmethoxy)isonicotinamido)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(cyclopropylmethoxy)isonicotinamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-(2-(cyclopropylmethoxy)isonicotinamido)piperidine-1-carboxylate with analogous piperidine-carboxylate derivatives, focusing on structural features, synthetic pathways, and inferred physicochemical or biological properties.

tert-Butyl 4-[2-(1H-indazol-1-yl)ethyl]piperidine-1-carboxylate (93)

  • Structural Differences :
    • The 1-position features a tert-butyl carboxylate instead of an ethyl group.
    • The 4-position substituent is a 2-(indazol-1-yl)ethyl chain rather than an isonicotinamido group.
  • Synthesis :
    • Synthesized via nucleophilic substitution between indazole and tert-butyl 4-{2-[(methylsulfonyl)oxy]ethyl}piperidine-1-carboxylate in DMF with NaH as a base .
    • Yield: 40% after column chromatography.
  • Inferred Properties :
    • The bulky tert-butyl group may enhance lipophilicity compared to the ethyl group in the target compound.
    • The indazole moiety could confer distinct target selectivity (e.g., kinase or protease inhibition).

1-[2-(Piperidin-4-yl)ethyl]-1H-indazole (94)

  • Structural Differences :
    • Lacks the carboxylate ester at the 1-position (free piperidine nitrogen).
    • Retains the 2-(indazol-1-yl)ethyl chain at the 4-position.
  • Synthesis :
    • Generated by deprotection of 93 using HCl/dioxane, yielding 94 in 96% yield .
  • Structural simplicity may improve solubility but reduce metabolic stability compared to the target compound’s cyclopropylmethoxy group.

Ethyl 4-[(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]piperidine-1-carboxylate (CAS 99197-79-2)

  • Structural Differences: The 4-position substituent is a 3,4-dioxocyclobutenylamino group instead of the isonicotinamido fragment. Contains an ethoxy group on the cyclobutene ring.
  • The ethoxy group could modulate solubility and steric hindrance.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Synthesis Yield Key Inferred Properties
This compound C₁₉H₂₄N₃O₄ Cyclopropylmethoxy, isonicotinamido Not reported High metabolic stability, hydrogen bonding
tert-Butyl 4-[2-(1H-indazol-1-yl)ethyl]piperidine-1-carboxylate (93) C₂₀H₂₇N₃O₂ tert-Butyl, indazolylethyl 40% Enhanced lipophilicity
1-[2-(Piperidin-4-yl)ethyl]-1H-indazole (94) C₁₄H₁₈N₃ Free piperidine, indazolylethyl 96% Increased basicity
Ethyl 4-[(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]piperidine-1-carboxylate C₁₄H₂₀N₂O₅ Cyclobutene-dione, ethoxy Not reported Electrophilic reactivity

Research Findings and Implications

  • Structural Flexibility : The piperidine-carboxylate scaffold permits diverse substitutions at the 1- and 4-positions, enabling fine-tuning of physicochemical properties. For example, cyclopropylmethoxy groups (target compound) may balance lipophilicity and metabolic stability better than tert-butyl (93) or ethoxy (CAS 99197-79-2) groups.
  • Biological Relevance : While direct activity data for the target compound are unavailable, structurally related compounds (e.g., indazole derivatives in 93/94) are associated with kinase or MAGL/FAHH inhibition , implying possible shared targets.

Biological Activity

Ethyl 4-(2-(cyclopropylmethoxy)isonicotinamido)piperidine-1-carboxylate is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is common in many bioactive molecules. The presence of the isonicotinamido group suggests potential interactions with biological targets related to nicotinic receptors or other pathways involving nicotinamide derivatives.

Molecular Formula

  • Molecular Formula : C15H20N2O3
  • Molecular Weight : 276.34 g/mol

The exact mechanism of action for this compound has not been fully elucidated. However, similar compounds often interact with neurotransmitter systems or modulate enzyme activities relevant to various physiological processes.

Pharmacological Effects

Research indicates that compounds with similar structures may exhibit a range of biological activities, including:

  • Antihypertensive effects : Some derivatives have shown potential in lowering blood pressure without causing reflex tachycardia, a common side effect of traditional antihypertensives .
  • Neuroprotective properties : Compounds with piperidine structures are often investigated for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

Data Tables

PropertyValue
Molecular Weight276.34 g/mol
SolubilityNot specified
ToxicityNot determined
Potential ApplicationsAntihypertensive, Neuroprotective, Anticancer

Future Research Directions

Further research is needed to fully understand the biological activity and therapeutic potential of this compound. Key areas for future studies include:

  • In vitro and in vivo studies : To assess the pharmacokinetics and pharmacodynamics.
  • Mechanistic studies : To elucidate specific pathways affected by the compound.
  • Toxicological assessments : To evaluate safety profiles for potential clinical applications.

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